Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe
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Overview
Description
The compound Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as glutamine, arginine, proline, leucine, serine, histidine, lysine, glycine, methionine, and phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving amino acids like methionine and cysteine.
Reduction: Often used to break disulfide bonds.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reagents: Alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Chemistry
Peptides like Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe are used in the study of protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.
Biology
In biological research, peptides are used as signaling molecules, enzyme substrates, and inhibitors. They play roles in cell signaling, immune response, and metabolic regulation.
Medicine
Medically, peptides are explored for their therapeutic potential. They can act as hormones, antibiotics, and vaccines. Peptides are also used in drug delivery systems due to their ability to target specific cells and tissues.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They enhance the properties of products and provide bioactive functions.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to physiological responses. For example, peptides can modulate signal transduction pathways, influence gene expression, and alter cellular activities.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-DL-Pro-Phe-OH
- H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
- H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-DL-Pro-Tyr-OH
Uniqueness
The uniqueness of Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe lies in its specific sequence and the presence of both L- and D-forms of proline. This configuration can influence the peptide’s structure, stability, and biological activity, making it distinct from other similar peptides.
Biological Activity
The compound Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe , also known as apelin-13 , is a bioactive peptide derived from the apelin gene, which encodes several peptides involved in various physiological processes. This article explores its biological activity, focusing on its mechanisms, effects on cardiovascular health, and its role in fluid homeostasis and metabolism.
Apelin-13 is a 13-amino acid peptide that acts primarily through the APJ receptor , a G protein-coupled receptor (GPCR). The binding affinity of apelin-13 for the APJ receptor has been quantified with an EC50 value of approximately 0.37 nM , indicating a high potency in activating this receptor compared to other forms like apelin-17 and apelin-36, which have higher EC50 values of 2.5 nM and 20 nM , respectively .
Table 1: Binding Affinities of Apelin Peptides
Apelin Peptide | Amino Acid Sequence | EC50 (nM) |
---|---|---|
Apelin-13 | This compound | 0.37 |
Apelin-17 | Sequence varies | 2.5 |
Apelin-36 | Sequence varies | 20 |
The interaction between apelin peptides and their receptor is crucial for various physiological responses, including vasodilation, regulation of blood pressure, and modulation of fluid balance in the body. Studies indicate that the C-terminal phenylalanine (Phe) residue plays a significant role in receptor internalization and activation .
Physiological Effects
-
Cardiovascular Regulation :
- Apelin-13 has been shown to induce vasodilation, reduce blood pressure, and improve cardiac output. It acts by promoting endothelial cell function and enhancing nitric oxide production .
- It also influences heart rate and myocardial contractility, making it a potential therapeutic target for heart failure and hypertension.
- Fluid Homeostasis :
- Metabolic Regulation :
Study on Cardiovascular Effects
A study involving rat models demonstrated that apelin-13 administration led to significant reductions in systolic blood pressure compared to controls. Measurements indicated an approximate decrease of 20 mmHg within 30 minutes post-administration, highlighting its rapid action on cardiovascular parameters .
Study on Fluid Homeostasis
In another investigation focused on the hypothalamic effects of apelin-13, researchers found that centrally administered apelin significantly reduced water intake in mice subjected to dehydration protocols. The results suggest that apelin modulates thirst mechanisms through central nervous system pathways .
Properties
IUPAC Name |
(2S)-2-[[1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCCRHIAIBQDPX-HYAIPSJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H111N23O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1550.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.